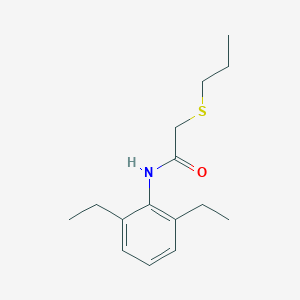
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a propylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diethylphenylamine and 2-bromoacetamide.
Formation of Intermediate: The 2,6-diethylphenylamine is reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form an intermediate.
Thioether Formation: The intermediate is then treated with propylthiol in the presence of a catalyst like sodium hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diethylphenyl)-2-(methylthio)acetamide
- N-(2,6-diethylphenyl)-2-(ethylthio)acetamide
- N-(2,6-diethylphenyl)-2-(butylthio)acetamide
Uniqueness
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide is unique due to its specific propylthio substitution, which can influence its chemical reactivity and biological activity compared to its analogs with different alkylthio groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H23NOS |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H23NOS/c1-4-10-18-11-14(17)16-15-12(5-2)8-7-9-13(15)6-3/h7-9H,4-6,10-11H2,1-3H3,(H,16,17) |
InChI Key |
IIFWBMRBSLHGDF-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
Canonical SMILES |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















